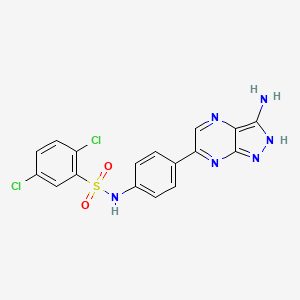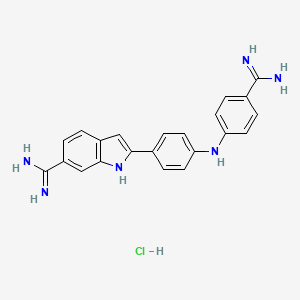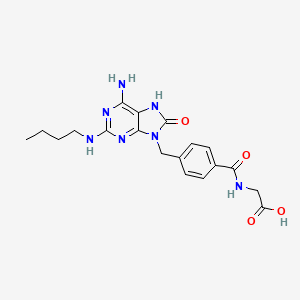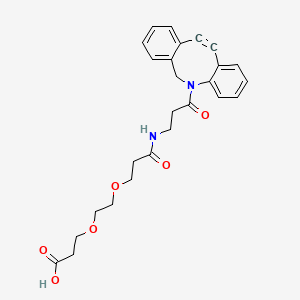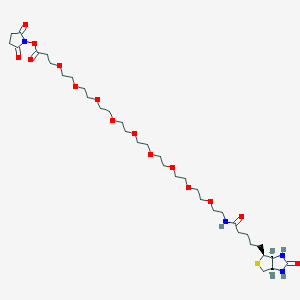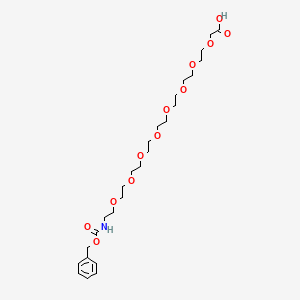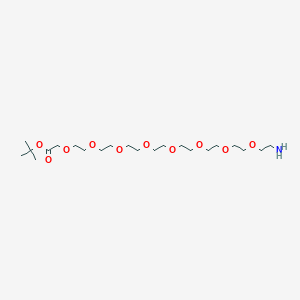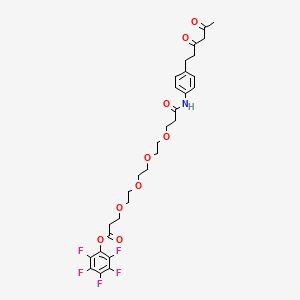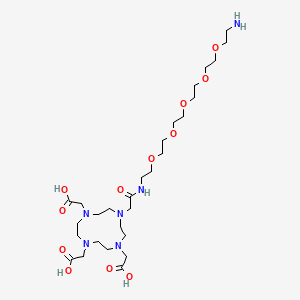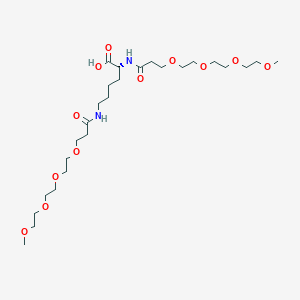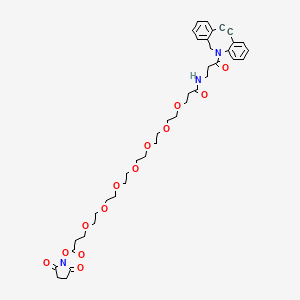
DBCO-NH-PEG7-C2-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-NH-PEG7-C2-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a dibenzylcyclooctyne (DBCO) group, a PEG linker, and an N-hydroxysuccinimide (NHS) ester group. The DBCO group allows for rapid and selective coupling to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), making it a valuable tool in bioconjugation and drug delivery applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NH-PEG7-C2-NHS ester typically involves the following steps:
PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.
DBCO Functionalization: The DBCO group is introduced to the PEG linker through a reaction with dibenzylcyclooctyne.
NHS Esterification: The terminal end of the PEG linker is functionalized with an NHS ester group through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:
Bulk Polymerization: Large quantities of ethylene oxide are polymerized to produce PEG.
Functional Group Introduction: The DBCO and NHS ester groups are introduced using high-throughput chemical reactors.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield
Análisis De Reacciones Químicas
Types of Reactions
DBCO-NH-PEG7-C2-NHS ester primarily undergoes the following types of reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC.
Esterification: The NHS ester group reacts with amines to form stable amide bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules.
Esterification Reaction: Conducted in the presence of amines and a base such as triethylamine (TEA) in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Aplicaciones Científicas De Investigación
DBCO-NH-PEG7-C2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in targeted drug delivery systems to improve the efficacy and safety of therapeutic agents.
Industry: Applied in the development of diagnostic tools and imaging agents
Mecanismo De Acción
The mechanism of action of DBCO-NH-PEG7-C2-NHS ester involves its ability to form stable covalent bonds with target molecules. The DBCO group reacts with azide-containing molecules through SPAAC, while the NHS ester group reacts with amines to form amide bonds. These reactions enable the efficient and selective labeling of biomolecules, facilitating their detection, imaging, and targeted degradation .
Comparación Con Compuestos Similares
Similar Compounds
- DBCO-PEG1-NHS ester
- DBCO-NH-PEG2-NHS ester
- DBCO-PEG3-CH2CO-NHS ester
- DBCO-PEG4-NHS ester
- DBCO-NH-PEG5-NHS ester
- DBCO-PEG6-NHS ester
- DBCO-NH-PEG13-NHS ester
Uniqueness
DBCO-NH-PEG7-C2-NHS ester is unique due to its specific PEG linker length (PEG7), which provides optimal solubility, reduced immunogenicity, and increased circulation time compared to shorter or longer PEG linkers. This makes it particularly suitable for applications requiring prolonged stability and reduced immune response .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAZCCPLHFREKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N3O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
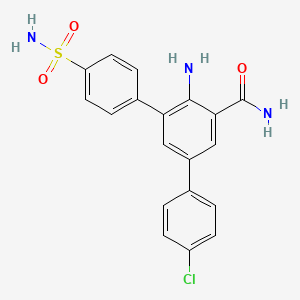
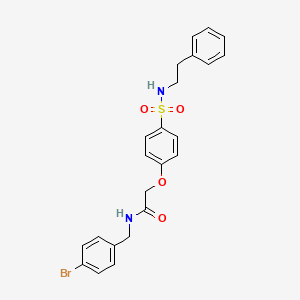
![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)
